molecular formula C29H39ClN8O8 B12301622 Xanthocycline CAS No. 13040-98-7

Xanthocycline

Cat. No.: B12301622
CAS No.: 13040-98-7
M. Wt: 663.1 g/mol
InChI Key: BTGFEDVEKZEFQK-SOQZIHGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthocycline involves the condensation-cyclization reactions of 2-methylchromone-3-carboxylate with cyclohexanones . This reaction leads to the formation of the this compound skeleton. The process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Xanthocycline undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinone structure within the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can convert the quinone to a hydroquinone, impacting the compound’s electron transport properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more reactive quinone derivatives, while reduction can produce hydroquinone derivatives with different biological activities.

Scientific Research Applications

Xanthocycline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

Xanthocycline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article compiles findings from various studies, highlighting the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is a naturally occurring compound derived from certain plant species, particularly those within the genus Artemisia. Its chemical structure and composition contribute to its biological properties, which have been the subject of numerous studies.

Antimicrobial Activity

One of the primary areas of research surrounding this compound is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant antibacterial effects against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial efficacy of different fractions of Artemisia herba-alba, which contains this compound. The results indicated varying levels of inhibition against common bacterial strains:

Bacterial StrainFraction I (μL/mL)Fraction II (μL/mL)Fraction III (μL/mL)Fraction IV (μL/mL)Fraction V (μL/mL)
S. aureus551.252.52.5
B. cereus1.251.251.252.55
E. coli101.251.252.52.5
P. vulgaris205101020

This data suggests that Fraction III, which contains higher concentrations of quercetin, demonstrated broad-spectrum antimicrobial activity, inhibiting nearly all tested strains except for P. vulgaris .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Findings on Antioxidant Capacity

Research indicates that various fractions containing this compound exhibit strong antioxidant properties, with IC50 values indicating effective scavenging of free radicals:

  • Fraction III : IC50 < 15 μg/mL
  • Fraction V : IC50 < 15 μg/mL
  • Other fractions showed IC50 values less than 80 μg/mL.

The antioxidant effects correlate with the number of phenolic hydroxyl groups present in the compounds .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Growth : Compounds like hydroquinone and vanillic acid present in the fractions have been shown to disrupt bacterial cell walls and inhibit metabolic processes.
  • Scavenging Free Radicals : The phenolic compounds in this compound are effective in neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Properties

CAS No.

13040-98-7

Molecular Formula

C29H39ClN8O8

Molecular Weight

663.1 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C29H38N8O8.ClH/c1-28(44)13-5-4-6-16(38)17(13)21(39)18-14(28)11-15-20(35(2)3)22(40)19(24(42)29(15,45)23(18)41)25(43)33-12-36-7-9-37(10-8-36)27(32)34-26(30)31;/h4-6,14-15,20,38-39,42,44-45H,7-12H2,1-3H3,(H,33,43)(H5,30,31,32,34);1H/t14-,15-,20-,28+,29-;/m0./s1

InChI Key

BTGFEDVEKZEFQK-SOQZIHGPSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl

Origin of Product

United States

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